molecular formula C8H11Br B2760339 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane CAS No. 88953-75-7

3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane

Cat. No. B2760339
CAS RN: 88953-75-7
M. Wt: 187.08
InChI Key: VCVPGKVTMIJZMZ-UHFFFAOYSA-N
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Description

The compound “3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane” is a derivative of tricyclo[2.2.1.02,6]heptane, which is a type of cycloalkane . Cycloalkanes are types of hydrocarbon molecules that contain a ring of carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane” would likely involve a tricyclic system with a bromomethyl group attached . The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane” would depend on its exact structure. For example, similar compounds have a molecular weight of around 136.2340 .

Scientific Research Applications

Radical Generation and Reactivity Studies

  • Radical Generation and Reactivity : Research conducted by Binmore et al. (1994) explored the generation of tricyclo[3.1.1.03,6]hept-6-yl radicals through bromine abstraction, observing their reactions and finding that despite high ring strain, these radicals did not readily rearrange but engaged in bimolecular combination reactions and hydrogen abstraction. This study provides insight into the stability and reactivity of related bromomethyl tricyclo compounds, offering a foundation for understanding their behavior in various chemical environments Binmore et al., 1994.

Valence Isomerization

  • Valence Isomerization and Thermal Stability : Roedig and Försch (1978) described the synthesis and valence isomerization of perhalogenated 4-methylene-bicyclo[3.2.0]hepta-2,6-dienes, which undergo reversible transformations to more stable aromatic products upon thermal treatment. This work highlights the potential of 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane derivatives for studying valence isomerization processes and the thermal stability of complex organic structures Roedig & Försch, 1978.

Cycloaddition and Rearrangement Reactions

  • Cycloadduct Formation and Rearrangement : Christl and Braun (1989) explored the formation of cycloadducts from tricyclo[4.1.0.02-7]hepta-3,4-diene with styrene and 1,3-butadiene, which rearrange to cyclohepta-triene derivatives upon thermolysis. This study suggests the utility of 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane and its analogs in generating complex structures through cycloaddition and subsequent rearrangement, expanding the toolkit for synthetic organic chemistry Christl & Braun, 1989.

Molecular Design and Interaction Studies

  • Molecular Design and Anion Selection : Garratt et al. (1998) demonstrated the synthesis of tri- and hexa-cations from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, investigating their interaction with polyanions. This research provides insights into the design and properties of molecules based on bromomethylated frameworks for selective anion interaction, which could have implications for sensing, separation, and catalysis Garratt et al., 1998.

Mechanism of Action

The mechanism of action would depend on the specific context in which “3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane” is being used. For example, in a chemical reaction, the mechanism might involve the bromine atom acting as a leaving group .

Safety and Hazards

The safety and hazards associated with “3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane” would depend on its exact structure and how it is handled. Brominated compounds can often be hazardous and require careful handling .

Future Directions

The future directions for research on “3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane” could involve exploring its potential uses in various chemical reactions, studying its properties in more detail, or developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

3-(bromomethyl)tricyclo[2.2.1.02,6]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Br/c9-3-7-4-1-5-6(2-4)8(5)7/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVPGKVTMIJZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane

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